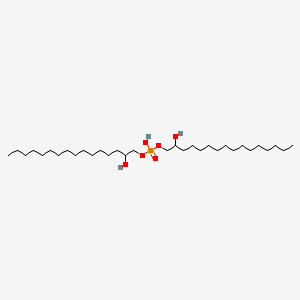

Bis(2-hydroxyhexadecyl) hydrogen phosphate

Description

Overview of Phosphoric Acid Esters in Chemical Science

Phosphoric acid esters are a class of organic compounds derived from phosphoric acid and alcohols. These esters are formed when one, two, or three hydroxyl groups of phosphoric acid react with alcohol molecules, resulting in monoalkyl, dialkyl, or trialkyl phosphates, respectively. This class of compounds is of paramount importance in various scientific fields, most notably in biochemistry, where they are integral to the structure of nucleic acids (DNA and RNA) and phospholipids (B1166683), the primary components of cell membranes.

Phosphoric acid esters also play a crucial role as intermediates in metabolic pathways and in cellular energy transfer, with adenosine (B11128) triphosphate (ATP) being a prime example. The versatility of phosphoric acid esters extends to industrial applications, where they are utilized as surfactants, lubricant additives, and in extraction processes. Their chemical properties can be tuned by varying the alkyl groups, leading to a wide range of functionalities.

The Unique Structural Attributes of Bis(2-hydroxyhexadecyl) Hydrogen Phosphate (B84403) and its Amphiphilic Nature in Research Contexts

Bis(2-hydroxyhexadecyl) hydrogen phosphate is a dialkyl phosphate characterized by two long, 16-carbon (hexadecyl) alkyl chains, each bearing a hydroxyl (-OH) group at the second position. These two hydroxy-functionalized alkyl chains are attached to a central phosphate group. This specific molecular architecture imparts a distinct amphiphilic nature to the compound.

The phosphate group acts as the hydrophilic (water-attracting) "head," while the long hexadecyl chains constitute the hydrophobic (water-repelling) "tails." The presence of the hydroxyl groups on the alkyl chains adds another layer of functionality, potentially influencing its solubility, hydrogen bonding capabilities, and interactions with other molecules. This dual character drives the self-assembly of the molecules in aqueous environments to form organized structures like vesicles and liposomes, which are spherical sacs enclosed by a lipid bilayer. These structures are of particular interest in research as they can mimic biological membranes. jlu.edu.cn

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C32H67O6P |

| Hydrophilic Moiety | Phosphate group (-PO4H) |

| Hydrophobic Moiety | Two 2-hydroxyhexadecyl chains |

| Key Functional Groups | Phosphate, Hydroxyl, Alkyl chains |

This table is generated based on the compound's name and general knowledge of organic phosphates.

Evolution of Research Interests and Academic Perspectives

The study of synthetic amphiphiles, including long-chain dialkyl phosphates, has evolved significantly over the past few decades. Initial research focused on the fundamental principles of their synthesis and self-assembly in solution. Academic interest has progressively shifted towards harnessing these self-assembled structures for practical applications.

While specific research exclusively on this compound is not extensively documented in readily available literature, the broader field of long-chain dialkyl phosphates with functional groups has seen growing interest. Research on similar compounds, such as other long-chain dialkyl phosphates, indicates a trajectory from basic characterization to more complex investigations into their use in forming stable vesicles for drug delivery and as models for biological membranes. jlu.edu.cn The introduction of hydroxyl groups on the alkyl chains, as seen in the target compound, represents a more recent research direction aimed at fine-tuning the properties of these amphiphiles for specific applications, such as enhancing biocompatibility or providing sites for further chemical modification.

Interdisciplinary Significance in Materials Science, Biochemistry, and Nanotechnology Research

The unique properties of this compound position it as a compound with considerable interdisciplinary significance.

In Materials Science , the ability of this compound to self-assemble into ordered structures is of great interest. These self-assembled monolayers or bilayer vesicles can be used to modify surfaces, create novel biomaterials, or serve as templates for the synthesis of nanomaterials. The presence of hydroxyl groups offers potential for cross-linking to form more robust polymer networks.

In Biochemistry , this compound and its self-assembled structures serve as valuable models for studying biological membranes. jlu.edu.cn Its similarity to natural phospholipids allows researchers to investigate membrane properties, such as fluidity, permeability, and protein-lipid interactions, in a more controlled and simplified system. These synthetic vesicles can also be used to encapsulate and study the behavior of biomolecules. jlu.edu.cn

In Nanotechnology , the formation of stable vesicles (liposomes) from this compound is a key application. jlu.edu.cn These nanometer-sized vesicles can be loaded with therapeutic agents for targeted drug delivery, protecting the cargo from degradation and facilitating its transport across biological barriers. jlu.edu.cn The hydroxyl groups on the surface of these vesicles could be further functionalized with targeting ligands to enhance specificity. The controlled self-assembly of this molecule is a classic example of a bottom-up approach in nanotechnology for creating functional nanosystems.

Structure

2D Structure

Properties

CAS No. |

85099-11-2 |

|---|---|

Molecular Formula |

C32H67O6P |

Molecular Weight |

578.8 g/mol |

IUPAC Name |

bis(2-hydroxyhexadecyl) hydrogen phosphate |

InChI |

InChI=1S/C32H67O6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(33)29-37-39(35,36)38-30-32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30H2,1-2H3,(H,35,36) |

InChI Key |

XDMARPMWIHTFGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(COP(=O)(O)OCC(CCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of Bis 2 Hydroxyhexadecyl Hydrogen Phosphate

Phosphatization Reactions and Precursor Chemistry

The foundational step in synthesizing bis(2-hydroxyhexadecyl) hydrogen phosphate (B84403) is the phosphorylation of the precursor, 1,2-hexadecanediol (B1668426). This long-chain diol presents unique challenges due to its physical properties, such as low solubility in common solvents at room temperature. The choice of phosphorylating agent and reaction conditions is paramount to selectively form the desired diester over monoesters or triesters.

Direct esterification is a common and straightforward approach for the synthesis of alkyl phosphates. This method involves the reaction of an alcohol with a suitable phosphorylating agent. For the synthesis of bis(2-hydroxyhexadecyl) hydrogen phosphate, the key precursor is 1,2-hexadecanediol.

Several phosphorylating agents can be employed for this purpose, with phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₄O₁₀) being among the most common.

A widely utilized method for preparing dialkyl phosphates involves the reaction of a primary alcohol with phosphorus oxychloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like toluene (B28343). organic-chemistry.org Although 1,2-hexadecanediol contains both a primary and a secondary hydroxyl group, this method can be adapted. The reaction typically proceeds by the stepwise displacement of the chlorine atoms on the POCl₃ with the alcohol. The resulting intermediate is then hydrolyzed to yield the final dialkyl phosphate. A key advantage of this method is the ability to control the stoichiometry to favor the formation of the desired diester.

Another prevalent method involves the use of phosphorus pentoxide (P₄O₁₀) or polyphosphoric acid (PPA). researchgate.netelpub.ru The reaction of long-chain fatty alcohols with P₄O₁₀ is a common industrial route for producing mixtures of mono- and dialkyl phosphates. elpub.ru The ratio of mono- to diester can be influenced by the reaction conditions and the stoichiometry of the reactants. For instance, using an excess of the alcohol generally favors the formation of the diester. The synthesis of hexadecyl phosphate esters has been successfully achieved using this method, yielding a mixture of mono- and diphosphate (B83284) esters. researchgate.net

The general reaction scheme for the synthesis using phosphorus oxychloride is as follows:

Phosphorylation: 2 R-OH + POCl₃ → (RO)₂POCl + 2 HCl

Hydrolysis: (RO)₂POCl + H₂O → (RO)₂PO(OH) + HCl

Where R represents the 2-hydroxyhexadecyl group.

| Phosphorylating Agent | Precursor | Key Features |

| Phosphorus Oxychloride (POCl₃) | 1,2-Hexadecanediol | Reaction with a primary alcohol and triethylamine in toluene, followed by hydrolysis, gives good yields of dialkyl phosphates. organic-chemistry.org |

| Phosphorus Pentoxide (P₄O₁₀) | 1,2-Hexadecanediol | A common industrial method that produces a mixture of mono- and dialkyl phosphates. The ratio can be controlled by reaction conditions. elpub.ru |

| Polyphosphoric Acid (PPA) | 1,2-Hexadecanediol | Used for the synthesis of high-carbon alkyl phosphates, often in the presence of a solvent. researchgate.net |

One such approach involves the selective protection of one of the hydroxyl groups of 1,2-hexadecanediol, for instance, the primary hydroxyl group, using a suitable protecting group. The remaining free secondary hydroxyl group can then be reacted with a phosphorylating agent. This would be followed by a second reaction with another molecule of the protected diol and subsequent deprotection to yield the desired symmetric this compound.

Another strategy involves the use of phosphoramidite (B1245037) chemistry. While more commonly employed in oligonucleotide synthesis, this methodology can be adapted for the synthesis of complex phosphate esters. This approach offers high reactivity and the ability to perform the synthesis under mild conditions.

Catalytic Strategies in the Synthesis of Phosphate Esters

Catalysis plays a crucial role in the synthesis of phosphate esters, often improving reaction rates, enhancing selectivity, and allowing for milder reaction conditions. While the direct reaction of alcohols with potent phosphorylating agents like POCl₃ may not always require a catalyst, their use is beneficial in many synthetic strategies.

In the context of preparing the precursor, 1,2-hexadecanediol, catalytic oxidation of the corresponding alkene (1-hexadecene) is a viable route. rhhz.net For the phosphorylation step itself, various catalysts can be considered. Lewis acids can activate the phosphorylating agent, making it more susceptible to nucleophilic attack by the alcohol. Similarly, base catalysis is often employed to deprotonate the alcohol, increasing its nucleophilicity. Triethylamine, for example, not only acts as a base to neutralize the HCl byproduct in reactions with POCl₃ but also can play a catalytic role. organic-chemistry.org

For transesterification reactions, which represent an alternative route to the desired product, various catalysts are known to be effective. However, for the direct synthesis of this compound from 1,2-hexadecanediol, the focus is typically on stoichiometric reagents due to the high reactivity of the phosphorylating agents used.

Methodological Advancements for Yield and Purity Optimization

Optimizing the yield and purity of this compound is a significant challenge due to the formation of byproducts and the physical properties of the compound. Methodological advancements have focused on both the reaction conditions and the purification techniques.

A significant issue in the synthesis of dialkyl phosphates is the formation of trialkyl phosphate impurities. organic-chemistry.org A robust method to circumvent this involves a two-step process where the reaction of phosphorus oxychloride with the alcohol is followed by steam hydrolysis. This procedure has been shown to produce dialkyl phosphates in good yield and substantially free of the trialkyl phosphate impurity. organic-chemistry.org

The choice of solvent is also critical. For long-chain alcohols like 1,2-hexadecanediol, which have limited solubility, a non-polar solvent such as toluene is often used to facilitate the reaction. organic-chemistry.org In some cases, solvent-free conditions have been explored for the synthesis of high-carbon alkyl phosphates. researchgate.net

Purification of the final product can be challenging due to its amphiphilic nature. Standard techniques such as crystallization and column chromatography may be employed. The purity of the synthesized compound is often assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure and identify any impurities. researchgate.net

| Optimization Strategy | Description | Benefit |

| Steam Hydrolysis | Post-reaction treatment with steam after phosphorylation with POCl₃. organic-chemistry.org | Effectively removes trialkyl phosphate impurities, leading to higher purity of the desired dialkyl phosphate. organic-chemistry.org |

| Solvent Selection | Utilizing appropriate solvents like toluene to manage the solubility of long-chain alcohol precursors. organic-chemistry.org | Ensures a homogeneous reaction mixture, leading to better reaction kinetics and yields. |

| Analytical Characterization | Employing techniques such as ³¹P NMR, ¹H NMR, and FTIR spectroscopy. researchgate.net | Confirms the structure of the final product and assesses its purity. researchgate.net |

Challenges and Innovations in Scalable Synthesis for Research and Development

Scaling up the synthesis of this compound from a laboratory scale to larger quantities for research and development presents several challenges. These challenges are primarily related to the handling of reagents, reaction control, and purification.

The use of highly reactive and corrosive reagents like phosphorus oxychloride requires specialized equipment and handling procedures to ensure safety and reaction control on a larger scale. The exothermic nature of the phosphorylation reaction also necessitates efficient heat management to prevent runaway reactions and the formation of byproducts.

The purification of large quantities of a long-chain phosphate ester can be cumbersome and costly. Traditional chromatographic methods may not be economically viable for large-scale production. Therefore, the development of scalable purification techniques, such as selective precipitation or extraction, is crucial.

Innovations in this area focus on developing more sustainable and efficient synthetic routes. This includes the exploration of greener solvents, catalytic systems that can be easily recovered and reused, and continuous flow processes. A convenient and scalable two-step process for dialkyl phosphate synthesis has been reported, which avoids the need for distillation and provides a product of high purity, addressing some of these scale-up challenges. organic-chemistry.org This method's applicability to diols like 1,2-hexadecanediol would be a significant step forward in the scalable production of this compound.

Mechanistic Investigations of Bis 2 Hydroxyhexadecyl Hydrogen Phosphate and Analogous Phosphates

Molecular and Supramolecular Interactions

The molecular structure of Bis(2-hydroxyhexadecyl) hydrogen phosphate (B84403), featuring two long C16 alkyl chains and a polar phosphate headgroup with hydroxyl functionalities, dictates its complex intermolecular and supramolecular interactions. The primary driving forces for its self-assembly are the hydrophobic effect, which governs the association of the long alkyl tails to minimize contact with water, and hydrogen bonding involving the phosphate and hydroxyl groups. acs.orgresearchgate.net These non-covalent interactions lead to the formation of organized supramolecular structures.

Role in Self-Assembly Processes and Organized Structures (e.g., Micelles, Liposomes)

The amphiphilic nature of Bis(2-hydroxyhexadecyl) hydrogen phosphate and its analogs drives their spontaneous self-assembly in aqueous environments into various organized structures, most notably micelles and liposomes (vesicles). The critical micelle concentration (CMC) is a key parameter that defines the concentration above which these aggregates form. wikipedia.org For long-chain dialkyl phosphates, the CMC is generally low due to the significant hydrophobic contribution of the two alkyl chains.

Micelles: At concentrations above the CMC, these amphiphiles can form spherical or cylindrical micelles. In these structures, the hydrophobic hexadecyl chains are sequestered in the core, away from the aqueous solvent, while the hydrophilic phosphate headgroups are exposed on the surface, interacting with water. nih.gov The formation of micelles is an entropically driven process, largely due to the release of ordered water molecules from around the hydrophobic chains. nih.gov

Liposomes/Vesicles: Due to the presence of two alkyl chains, this compound is expected to preferentially form bilayer structures, which can close upon themselves to form vesicles or liposomes. nih.gov Research on the analogous compound, dihexadecyl phosphate, has demonstrated the formation of closed vesicles. nih.gov These vesicular structures consist of a lipid bilayer enclosing an aqueous compartment. Such self-assembled vesicles from single-chain amphiphiles have been studied as models for prebiotic protocells. nih.gov The stability and permeability of these vesicles are influenced by factors such as the length and saturation of the alkyl chains and the nature of the headgroup. The inclusion of hydroxyl groups in this compound can potentially increase the rigidity and stability of the liposomal membrane through intermolecular hydrogen bonding.

The table below summarizes the types of organized structures formed by analogous long-chain amphiphiles.

| Amphiphile Type | Organized Structures Observed | Driving Forces |

| Long-chain dialkyl phosphates | Vesicles (Liposomes) | Hydrophobic effect, Headgroup repulsion |

| Peptide amphiphiles | Micelles, Nanofibers, β-sheets | Hydrophobic effect, Hydrogen bonding |

| Single-chain fatty acids | Micelles, Vesicles (at high concentrations) | Hydrophobic effect |

This table is generated based on data from analogous compounds.

Interaction Dynamics with Biological Components (e.g., DNA Complexation, Membrane Intercalation)

The charged nature of the phosphate headgroup and the lipophilic character of the alkyl chains of this compound and its analogs enable them to interact with biological components such as DNA and cell membranes.

DNA Complexation: The negatively charged phosphate backbone of DNA can interact electrostatically with cationic lipids or amphiphiles. nih.gov While this compound itself is anionic at neutral pH, it can be formulated into cationic liposomes by incorporating cationic lipids. These cationic liposomes can effectively bind to and compact DNA, forming structures known as lipoplexes. nih.govnih.gov The efficiency of this complexation and subsequent gene delivery depends on the composition of the liposome, including the nature of the cationic lipid and any helper lipids like phospholipids (B1166683). nih.govnih.gov The thermodynamic properties of the surfactant, which are influenced by factors like the hydrophobic chain length, play a role in the ability to compact DNA. researchgate.net

Membrane Intercalation: The long hydrophobic hexadecyl chains of this compound facilitate its intercalation into the lipid bilayers of cell membranes. This process is driven by the hydrophobic effect, as the alkyl chains seek to move from the aqueous environment into the nonpolar interior of the membrane. The polar phosphate headgroup would remain at the membrane-water interface. Such interactions can alter the physical properties of the cell membrane, including its fluidity and permeability. The presence of hydroxyl groups on the alkyl chains might further modulate these interactions through hydrogen bonding with membrane lipids or proteins.

Kinetics and Thermodynamics of Reactions in Organized Media

The self-assembled structures formed by this compound, such as micelles and vesicles, create unique microenvironments that can significantly influence the rates and equilibria of chemical reactions compared to bulk solution.

Kinetics: The hydrolysis of phosphate esters has been studied in the presence of micellar systems. For instance, the hydrolysis of synthetic phosphodiesters by enzymes like sphingomyelinase is affected by the presence of detergents that form micelles. researchgate.net The organized assembly can concentrate reactants, orient them favorably for reaction, or alter the transition state energy, leading to either catalysis or inhibition. For reactions occurring within the aggregates of this compound, the local concentration of reactants and the modified polarity of the microenvironment would be key factors determining the reaction kinetics.

Thermodynamics: The thermodynamics of micellization for surfactants are well-studied. The process is typically spontaneous above the critical micelle concentration (CMC) and is characterized by thermodynamic parameters such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. wikipedia.orgnih.gov For many surfactants, micellization is an entropy-driven process, stemming from the hydrophobic effect. nih.gov The temperature dependence of the CMC is often U-shaped, indicating a complex interplay between enthalpic and entropic contributions at different temperatures. nih.gov

The following table presents typical thermodynamic parameters for the micellization of analogous cationic surfactants, illustrating the general principles.

| Surfactant (Alkyl Chain Length) | ΔG°mic (kJ/mol) at 298 K | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Driving Force |

| Decyldimethylbenzylammonium Chloride | -23.5 | -5.8 | 17.7 | Entropy |

| Dodecyldimethylbenzylammonium Chloride | -28.5 | -9.2 | 19.3 | Entropy |

| Tetradecyldimethylbenzylammonium Chloride | -33.6 | -12.9 | 20.7 | Entropy |

| Hexadecyldimethylbenzylammonium Chloride | -38.6 | -16.8 | 21.8 | Entropy |

Data adapted from studies on alkyldimethylbenzylammonium chlorides and represents general trends for ionic surfactants. nih.gov

Computational Chemistry and Theoretical Modeling of Reaction Pathways and Interactions

Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations, provide powerful tools to investigate the mechanistic details of self-assembly and interactions of amphiphiles like this compound at an atomic level.

Molecular Dynamics Simulations: MD simulations can model the spontaneous self-assembly of amphiphiles into micelles and bilayers. researchgate.netacs.org These simulations provide insights into the structure, dynamics, and stability of the resulting aggregates. For example, coarse-grained MD simulations have been used to study the self-assembly of peptide amphiphiles into fibers, revealing a process that starts with the formation of spherical micelles followed by their fusion. acs.org All-atom MD simulations of lipid bilayers can elucidate detailed conformational properties of the lipid molecules, including the ordering of the alkyl chains and the hydration of the headgroups. researchgate.net Such simulations could be applied to this compound to understand how the hydroxyl groups affect the packing and properties of the bilayer.

Theoretical Modeling of Interactions: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to study the non-covalent interactions that drive supramolecular assembly. rsc.orgresearchgate.net These methods can quantify the strength of hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, studies on bis(thiophosphoramide) structures have used DFT to analyze C–H⋯S/O interactions and their contribution to the crystal packing. rsc.orgnih.govresearchgate.net Similar computational approaches could be employed to dissect the specific intermolecular forces governing the self-assembly of this compound. Theoretical models have also been developed to describe the thermodynamics of duplex destabilization in DNA upon protein complexation with the phosphate groups, a process that could be relevant to the interaction of phosphate-containing amphiphiles with DNA. northwestern.edu

Advanced Applications of Bis 2 Hydroxyhexadecyl Hydrogen Phosphate in Specialized Research Domains

Research in Advanced Delivery Systems

The ability of Bis(2-hydroxyhexadecyl) hydrogen phosphate (B84403) to form stable vesicles makes it a prime candidate for the encapsulation and delivery of various therapeutic and diagnostic agents. Its synthetic nature allows for high purity and the potential for modification to tailor its properties for specific applications.

Design and Formulation of Liposomal Systems for Encapsulation

Bis(2-hydroxyhexadecyl) hydrogen phosphate is utilized in the design of liposomal systems for the encapsulation of both hydrophilic and lipophilic molecules. The amphiphilic character of this compound, with its hydrophilic phosphate head and hydrophobic alkyl tails, drives the formation of these vesicular structures in aqueous solutions. These liposomes can encapsulate water-soluble substances within their aqueous core and lipid-soluble compounds within the bilayer itself.

The formulation of these liposomes can be achieved through various methods, including the thin-film hydration technique followed by sonication or extrusion to control the size and lamellarity of the vesicles. The physical properties of the resulting liposomes, such as their size, charge, and stability, are crucial for their function as delivery vehicles and are influenced by factors like the concentration of the lipid, the pH of the medium, and the presence of other molecules like cholesterol. nih.govrsc.org The stability of vesicles formed from dialkyl phosphates is also dependent on the length of the alkyl chains; longer chains, such as the hexadecyl chains of this compound, generally lead to more stable liposomes. thno.org

Below is a table summarizing the typical characteristics of liposomes formulated with long-chain dialkyl phosphates:

| Property | Description | Typical Values for Long-Chain Dialkyl Phosphate Liposomes |

| Vesicle Size | The diameter of the liposomes, which can be controlled by the preparation method (e.g., sonication, extrusion). | 100 - 400 nm |

| Zeta Potential | A measure of the surface charge of the liposomes, which influences their stability and interaction with cells. | -30 mV to -50 mV (for the deprotonated phosphate group) |

| Encapsulation Efficiency | The percentage of the drug or other molecule that is successfully entrapped within the liposomes. | Varies depending on the encapsulated molecule and formulation method. |

| Phase Transition Temperature (Tc) | The temperature at which the lipid bilayer transitions from a gel-like to a more fluid, liquid-crystalline state. | Increases with alkyl chain length; for dihexadecyl phosphate, it is around 74-75°C. sigmaaldrich.comtcichemicals.com |

Development of Nanoparticle Platforms for Controlled Release Research

This compound can also be a component of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are other types of nanoparticle platforms investigated for controlled drug release. In these systems, a solid lipid core is formed, and the drug can be incorporated into this matrix. The release of the drug from these nanoparticles can be modulated by the composition and structure of the lipid matrix.

Research in this area focuses on understanding the mechanisms of drug release, which can include diffusion, erosion of the lipid matrix, or a combination of both. acs.org The long alkyl chains of this compound contribute to a more ordered and solid-like lipid matrix at physiological temperatures, which can lead to a slower and more sustained release of the encapsulated drug. The rate of release can be tailored by altering the formulation, for instance, by mixing it with other lipids or polymers. aston.ac.uk

The following table outlines key parameters influencing drug release from lipid-based nanoparticles:

| Parameter | Influence on Drug Release |

| Lipid Composition | The type and ratio of lipids in the nanoparticle matrix affect its crystallinity and, consequently, the drug diffusion rate. |

| Particle Size and Surface Area | Smaller particles have a larger surface area-to-volume ratio, which can lead to faster drug release. |

| Drug Solubility in the Lipid Matrix | Higher solubility of the drug in the lipid can result in a more sustained release profile. |

| Manufacturing Method | The method used to produce the nanoparticles (e.g., high-pressure homogenization, microemulsion) can influence their internal structure and drug distribution. |

Exploration in Gene Delivery and Genetic Material Complexation

While cationic lipids are more commonly used for gene delivery due to their positive charge that facilitates interaction with negatively charged nucleic acids like DNA and RNA, anionic lipids like this compound can also play a role in the formulation of gene delivery vectors. mdpi.comnih.gov They can be incorporated into liposomal formulations along with cationic lipids and other helper lipids to create more complex and efficient delivery systems.

Contribution to Biomimetic Systems and Bio-Interfaces

The ability of this compound to form stable bilayer membranes makes it an excellent tool for creating artificial systems that mimic biological membranes. These biomimetic systems are invaluable for studying various membrane-related biological processes.

Engineering of Artificial Membrane Systems

Artificial membrane systems, such as black lipid membranes (BLMs) and supported lipid bilayers (SLBs), can be constructed using synthetic lipids like this compound. These model membranes provide a simplified and controlled environment to study the physical and chemical properties of lipid bilayers, as well as their interactions with other molecules like proteins and drugs.

The long, saturated hexadecyl chains of this compound lead to the formation of relatively thick and ordered membranes, which can be important for mimicking certain types of biological membranes. The stability of vesicles formed from di-n-alkyl phosphates is well-documented, and this stability extends to the planar membranes constructed from them. nih.gov These artificial membranes are used in a variety of research applications, including studies on membrane permeability, fusion, and the function of reconstituted membrane proteins.

Facilitation of Membrane Protein Solubilization and Characterization

The study of membrane proteins is notoriously challenging due to their hydrophobic nature, which requires them to be embedded in a lipid bilayer to maintain their native structure and function. This compound can be used to create artificial lipid environments, such as liposomes or nanodiscs, into which membrane proteins can be reconstituted. nih.gov

This process of reconstitution involves solubilizing the protein from its native membrane using detergents and then re-inserting it into a pre-formed artificial membrane made from synthetic lipids. Once reconstituted, the structure and function of the membrane protein can be studied in a controlled and defined lipid environment, free from the complexity of the native cell membrane. This approach has been instrumental in the structural and functional characterization of many important membrane proteins. The choice of lipid for reconstitution is critical, and synthetic lipids like this compound offer the advantage of high purity and the ability to systematically vary the properties of the artificial membrane. nih.gov

Integration into Biocompatible Scaffolds and Materials

The integration of this compound and similar long-chain alkyl phosphates into biocompatible scaffolds is an area of significant research interest. The phosphate group is a fundamental component of bone mineral (hydroxyapatite), making phosphate-containing molecules prime candidates for promoting bio-integration and mineralization.

Long-chain alkyl phosphates are investigated as precursors for calcium phosphate ceramics. mdpi.com For instance, calcium alkyl phosphates with varying chain lengths (C4 to C12) have been synthesized and studied for their thermal behavior. mdpi.comresearchgate.net Upon thermal treatment, these compounds transform into biphasic calcium phosphate mixtures, such as calcium pyrophosphate and tricalcium phosphate, which are valuable in bioceramics. mdpi.comresearchgate.net The lamellar morphology of alkyl phosphate particles can contribute to the formation of dense and tough bioceramics after firing. mdpi.com

Furthermore, the principle of using alkyl chains and phosphate heads to modify implant surfaces is well-established. Self-assembled monolayers (SAMs) of alkylphosphonic acids on titanium surfaces have been shown to accelerate the deposition of hydroxyapatite (B223615), the main component of bone. nih.gov Research has demonstrated that the length of the alkyl chain influences the effectiveness of this deposition, with a 16-carbon chain providing a highly effective surface for hydroxyapatite formation in simulated body fluid. nih.gov This suggests that the C16 chains of this compound could play a similar role in creating bio-active surfaces on metallic implants, encouraging bone growth and integration. The hydroxyl groups on the alkyl chains could further enhance hydrophilicity and interaction with biological media.

Catalytic Research Applications

The phosphate moiety is a versatile functional group in catalysis, and dialkyl hydrogen phosphates exhibit notable catalytic activity in various reactions.

Dialkyl phosphates are recognized for their utility in both homogeneous and heterogeneous catalytic systems. Due to their acidic nature, they can function as effective catalysts for a variety of chemical conversions. obermeier.de The long alkyl chains in a molecule like this compound would confer solubility in non-polar organic media, making it suitable for homogeneous catalysis in such systems.

In heterogeneous catalysis, the phosphate group provides a strong anchor for binding to metal oxide supports. This interaction is crucial for creating stable, surface-modified catalysts. While specific studies on this compound are limited, the broader family of alkyl phosphates is used in diverse synthetic processes. obermeier.de The hydrolysis of phosphate esters, a key reaction in biology, is also a subject of catalytic research, with inorganic nanoparticles like iron oxides showing the ability to catalyze this process, mimicking enzyme functions. nih.gov This highlights the intrinsic reactivity of the phosphate bond that can be harnessed in catalytic applications.

The phosphate functional group is increasingly being incorporated into advanced materials for electrocatalysis and photocatalysis. Transition-metal phosphates and phosphonates have demonstrated remarkable performance in energy-related electrochemical reactions. nih.gov The flexible coordination of the phosphate group allows it to act as an ideal platform for designing active electrocatalysts. nih.gov

In electrocatalysis, phosphate-based materials are explored for enhancing reactions like the hydrogen evolution reaction (HER). The phosphate moieties can act as proton acceptors, promoting proton adsorption at the catalyst's surface and improving performance. nih.gov The introduction of a phosphate semiconductor can induce a built-in electric field at a catalyst's interface, boosting electron enrichment and enhancing the kinetics of water dissociation in alkaline conditions. nih.gov

In photocatalysis, phosphorus-containing materials, including phosphates and phosphides, are recognized as good photocatalysts for applications like hydrogen evolution from water splitting. rau-cosmetics.de The presence of functional groups, such as phosphates, on a photocatalyst's surface can modulate carrier dynamics and increase the number of active sites. thegoodscentscompany.com Although direct photocatalytic applications of this compound have not been detailed, its phosphate group suggests it could be used to modify photocatalyst surfaces, potentially influencing their efficiency and stability.

Emerging Roles in Functional Materials and Nanotechnology

The amphiphilic nature of this compound, combining a polar head group with long non-polar tails, makes it a candidate for applications in materials science and nanotechnology, particularly as a surface-active agent and in the formation of functional films.

This compound, particularly in its salt form, Sodium bis(2-hydroxyhexadecyl) phosphate (also known as Sodium dihydroxycetyl phosphate), is recognized as a surface-active agent. thegoodscentscompany.comnih.gov Surfactants are molecules that lower the surface tension between two substances, such as a liquid and a solid or two liquids. researchgate.net This property makes them excellent emulsifiers, dispersing agents, and stabilizers in various formulations.

The sodium salt of the compound is used in cosmetic formulations as an emulsifier. Its molecular structure, with two long hydrocarbon tails and a hydrophilic phosphate head, allows it to stabilize oil-in-water or water-in-oil emulsions effectively. The hydroxyl groups on the C16 chains add to the polarity of the head region, potentially influencing its interfacial behavior. The excellent emulsifying, dispersing, and cleansing abilities are key characteristics of such long-chain phosphate surfactants.

Table 1: Properties of Sodium Bis(2-hydroxyhexadecyl) Phosphate

| Property | Value / Description | Source(s) |

|---|---|---|

| Appearance | White to pale yellow waxy mass | nih.gov |

| Common Name | Sodium Dihydroxycetyl Phosphate | thegoodscentscompany.com |

| CAS Number | 94277-32-4 | nih.gov |

| Molecular Formula | C₃₂H₆₆NaO₆P | |

| Key Functions | Emulsifier, Surfactant, Dispersing Agent | nih.gov |

| Solubility | Slightly soluble in water; soluble in ethanol |

| Stability | Stable, but can hydrolyze under strong acid conditions | |

This interactive table summarizes key properties of the sodium salt of the title compound, widely used as a surfactant.

Organophosphorus compounds are widely used to modify surfaces and create functional coatings. obermeier.de The phosphate head group can form strong coordination bonds with metal and metal oxide surfaces, leading to the formation of dense, well-ordered self-assembled monolayers (SAMs). obermeier.de These layers can fundamentally alter the properties of the underlying material, imparting characteristics like corrosion resistance, lubrication, or specific biocompatibility. obermeier.de

Given its structure, this compound is a prime candidate for forming such functional coatings. The two long hexadecyl chains would tend to pack in an ordered fashion due to van der Waals interactions, creating a stable, hydrophobic barrier on a substrate. Such coatings could be used to protect metal surfaces from corrosion or to control the surface energy and wettability of a material. Research on alkylphosphonic acids has shown that long alkyl chains form densely packed and stable protective layers. nih.gov The presence of the hydroxyl groups on the alkyl chains of this compound offers an additional point for potential chemical modification or for influencing the interfacial properties of the coating.

Compound Index

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Calcium pyrophosphate |

| Calcium alkyl phosphates |

| Di-n-butyl phosphate |

| Hydroxyapatite |

| Iron oxides |

| Phosphorus oxychloride |

| Sodium bis(2-hydroxyhexadecyl) phosphate |

| Sodium dihydroxycetyl phosphate |

| Tricalcium phosphate |

Structural Diversification and Derivatives of Bis 2 Hydroxyhexadecyl Hydrogen Phosphate

Synthesis and Characterization of Chemically Modified Analogues

The synthesis of chemically modified analogues of bis(2-hydroxyhexadecyl) hydrogen phosphate (B84403) can be approached through several established methods for creating dialkyl phosphates. A prevalent method involves the reaction of phosphorus oxychloride with a primary alcohol in the presence of a base like triethylamine (B128534), followed by hydrolysis. organic-chemistry.org This method is particularly suitable for long-chain alcohols and can be adapted to introduce various functional groups into the alkyl chains.

One common modification strategy involves the esterification of the hydroxyl groups at the 2-position of the hexadecyl chains. This can be achieved by reacting the parent compound with acyl chlorides or carboxylic anhydrides to introduce ester functionalities. Another approach is to etherify the hydroxyl groups using alkyl halides. These modifications alter the hydrophilicity and steric bulk of the head group region, which can significantly impact the self-assembly behavior and interfacial properties of the molecule.

The synthesis of these analogues would typically be followed by a thorough characterization process to confirm their structure and purity. Key analytical techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the presence and integration of protons in the modified alkyl chains. ³¹P NMR spectroscopy is a crucial tool for characterizing organophosphorus compounds, and a shift in the phosphorus signal would indicate the formation of the phosphate ester.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be employed to identify the characteristic vibrational bands of the functional groups. For instance, the P=O stretching vibration is a key indicator of the phosphate group. The presence or absence of the O-H stretching band would confirm the modification of the hydroxyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the synthesized analogues, confirming their elemental composition.

While specific examples of chemically modified analogues of bis(2-hydroxyhexadecyl) hydrogen phosphate are not extensively documented in publicly available literature, the general synthetic and characterization principles for long-chain dialkyl phosphates provide a solid framework for their preparation and analysis. organic-chemistry.orgrsc.org

Comparative Analysis with Related Bis-Alkyl Hydrogen Phosphates (e.g., Bis(2-ethylhexyl) Hydrogen Phosphate)

A comparative analysis with structurally related bis-alkyl hydrogen phosphates, such as bis(2-ethylhexyl) hydrogen phosphate (B2EHHP), offers valuable insights into the influence of alkyl chain structure on the compound's properties. B2EHHP is a well-studied organophosphorus compound with branched alkyl chains, contrasting with the linear, hydroxylated chains of this compound. wikipedia.orgsigmaaldrich.comnist.govnih.gov

| Property | This compound | Bis(2-ethylhexyl) Hydrogen Phosphate |

| Alkyl Chain Structure | Two linear 16-carbon chains with a hydroxyl group at the C2 position. | Two branched 8-carbon chains (2-ethylhexyl). nist.gov |

| Hydrophilicity | Higher due to the presence of two hydroxyl groups. | Lower, predominantly hydrophobic. |

| Amphiphilicity | Stronger, with a distinct hydrophilic head (phosphate and hydroxyls) and long hydrophobic tails. | Weaker, with a less pronounced hydrophilic head. |

| Self-Assembly | Expected to form well-defined supramolecular structures like bilayers or vesicles in aqueous media due to its strong amphiphilicity. | Tends to form reversed micelles in nonpolar solvents. wikipedia.org |

| Solubility | Likely to have limited solubility in water but may form stable dispersions. | Insoluble in water, soluble in nonpolar organic solvents. sigmaaldrich.com |

The presence of the long, linear hexadecyl chains in this compound, in conjunction with the hydrophilic hydroxyl groups, imparts a significantly more pronounced amphiphilic character compared to B2EHHP. This structural difference is expected to lead to distinct self-assembly behaviors. While B2EHHP is known for its role as an extractant in solvent extraction processes, forming reverse micelles in organic phases, this compound is more likely to form lamellar or vesicular structures in aqueous environments, similar to naturally occurring phospholipids (B1166683). wikipedia.org This makes it a more suitable candidate for applications in areas like drug delivery, biomembrane mimetics, and nanotechnology. The study of amphiphile self-assembly highlights how molecular structure dictates the resulting supramolecular architecture and its functional properties. acs.orgnih.gov

Structure-Function Relationship Studies in Novel Research Contexts

The relationship between the molecular structure of this compound and its function is a critical area of investigation, particularly in the context of self-assembly and interfacial phenomena. The amphiphilic nature of this molecule, arising from its polar phosphate-hydroxyl head group and its long, nonpolar alkyl tails, is the primary driver of its functional properties.

In aqueous environments, these molecules are expected to self-assemble into ordered structures to minimize the unfavorable interactions between the hydrophobic tails and water. This process can lead to the formation of various aggregates, such as micelles, vesicles (liposomes), or lamellar sheets. The specific morphology of these aggregates will be influenced by factors such as concentration, temperature, pH, and the presence of other molecules.

The presence of the hydroxyl groups at the 2-position of the alkyl chains is particularly significant. These groups can participate in hydrogen bonding, both intramolecularly and intermolecularly. This hydrogen bonding network can significantly influence the packing of the molecules within the self-assembled structures, affecting their stability, permeability, and mechanical properties.

Potential areas of research for the structure-function relationships of this compound and its derivatives include:

Drug Delivery Vehicles: The ability to form vesicles makes this compound a candidate for encapsulating and delivering therapeutic agents. The release characteristics of the encapsulated drugs would be directly related to the stability and permeability of the vesicle membrane, which are in turn governed by the molecular structure of the amphiphile.

Biomembrane Models: The structural similarity to natural phospholipids allows these synthetic amphiphiles to be used as simplified models for studying biological membranes. By systematically modifying the structure (e.g., changing the alkyl chain length or the head group), researchers can investigate how these changes affect membrane properties like fluidity and protein interactions.

Nanomaterial Synthesis: The self-assembled structures can act as templates for the synthesis of nanomaterials. The size and shape of the resulting nanoparticles would be dictated by the morphology of the amphiphilic template.

While specific structure-function studies on this compound are not widely reported, the principles of amphiphilic self-assembly provide a strong foundation for predicting and understanding its behavior in these novel research contexts. nih.gov

Exploration of Chiral Derivatives and Atropisomers

The introduction of chirality into this compound opens up possibilities for creating materials with stereospecific recognition and catalytic properties. Chirality can be introduced at several points in the molecule.

Chiral Derivatives:

The 2-hydroxyhexadecyl moiety contains a chiral center at the C2 position. Synthesis using enantiomerically pure 1,2-hexadecanediol (B1668426) as a starting material would lead to the formation of chiral this compound. The resulting diastereomers, (R,R), (S,S), and the meso-compound (R,S), would likely exhibit different packing arrangements in the solid state and in self-assembled structures, potentially leading to distinct physical and biological properties. The synthesis of chiral phosphoric acids is a well-established field, often employing chiral diols to create chiral phosphate environments. acs.orgrsc.org

Atropisomers:

Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. While typically associated with biaryl compounds, the concept can be extended to other systems with bulky substituents that restrict free rotation. In the case of this compound, the bulky 2-hydroxyhexadecyl groups attached to the phosphorus atom could potentially hinder rotation around the P-O bonds.

For atropisomerism to be observed, the rotational barrier must be high enough to allow for the isolation of the individual atropisomers at room temperature. This is more likely to occur if the alkyl chains are further functionalized with bulky groups near the phosphate head, increasing the steric hindrance. The synthesis and study of such atropisomeric phosphate esters would be a novel area of research, potentially leading to new chiral ligands for asymmetric catalysis or materials with unique chiroptical properties.

While the existence of stable atropisomers in simple this compound is speculative without experimental evidence, the exploration of its chiral derivatives holds significant promise for the development of new functional materials.

Advanced Analytical Methodologies for Bis 2 Hydroxyhexadecyl Hydrogen Phosphate in Research

High-Resolution Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for the separation and quantification of Bis(2-hydroxyhexadecyl) hydrogen phosphate (B84403) from reaction mixtures, synthetic byproducts, or complex matrices. Given its long alkyl chains, reversed-phase (RP) chromatography is the most suitable approach. acs.orgnih.gov UPLC, with its use of smaller particle columns, offers faster analysis times and higher resolution compared to traditional HPLC. researchgate.net

The analysis of long-chain dialkyl phosphates typically employs a C18 or similar hydrophobic stationary phase. acs.org A mobile phase gradient consisting of an organic solvent, such as acetonitrile, and an aqueous component is used to ensure adequate retention and subsequent elution of the highly lipophilic molecule. acs.org The aqueous phase is often acidified with formic acid or phosphoric acid to suppress the ionization of the phosphate group, leading to better peak shape and retention. nih.gov For detection, a UV detector can be used, although the compound lacks a strong chromophore, limiting sensitivity. thermal-lube.com More commonly, these chromatographic systems are coupled with mass spectrometry (LC-MS/MS), which provides superior sensitivity and selectivity, especially for complex samples. researchgate.netnih.gov Derivatization, such as methylation of the phosphate group, can be employed to reduce the polarity of the analyte, further improving its chromatographic performance in reversed-phase systems. acs.orgnih.gov

Below is a table outlining typical parameters for the UPLC-MS analysis of long-chain dialkyl phosphates, which would be applicable for Bis(2-hydroxyhexadecyl) hydrogen phosphate.

| Parameter | Typical Setting | Purpose |

| Chromatography System | UPLC or HPLC | High-resolution separation |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, aids ionization |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution |

| Gradient | Start at 70-80% B, increase to 100% B | Elutes highly lipophilic compounds |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for UPLC column dimensions |

| Column Temperature | 30 - 50 °C | Ensures reproducibility and efficiency |

| Detector | Tandem Mass Spectrometer (MS/MS) | Highly sensitive and selective detection |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Generates ions for MS analysis nih.gov |

Microscopic and Imaging Techniques for Supramolecular Assemblies (e.g., Electron Microscopy, AFM)

As an amphiphilic molecule, this compound is expected to self-assemble in aqueous environments to form supramolecular structures such as micelles, bilayers, or vesicles. Atomic Force Microscopy (AFM) and Electron Microscopy (EM) are powerful techniques for visualizing these nanoscale assemblies. nih.gov

Atomic Force Microscopy (AFM) AFM provides three-dimensional topographical images of surfaces at nanometer resolution. nih.gov For analysis, a dilute dispersion of the self-assembled structures is deposited onto an atomically flat substrate, such as mica. researchgate.net The sample can be imaged in either a desiccated state or, more importantly, in a hydrated environment, which allows for the study of the structures in a near-native state. nih.gov AFM can reveal the size, shape, and surface morphology of individual vesicles or lamellar sheets. Furthermore, AFM's force spectroscopy mode can be used to probe the nanomechanical properties of the assembled membranes, providing insights into their stability and elasticity. nih.gov

Electron Microscopy (EM) Transmission Electron Microscopy (TEM) and Cryogenic-TEM (cryo-TEM) are also vital for imaging. In standard TEM, negative staining (using heavy metal salts like uranyl acetate) is often required to enhance the contrast of the low-electron-density lipidic structures. Cryo-TEM involves flash-freezing a thin film of the aqueous dispersion, preserving the structures in a vitrified, hydrated state without the need for staining, thus providing a more accurate representation of their native morphology and dimensions. Both techniques can provide detailed information on the size distribution and lamellarity (number of bilayers) of vesicles.

| Technique | Sample Preparation | Information Obtained |

| AFM | Deposition of aqueous dispersion onto a flat substrate (e.g., mica). researchgate.net | 3D topography, size, shape, and nanomechanical properties of individual assemblies (e.g., vesicles, layers). nih.gov |

| TEM | Negative staining of sample on a grid. | 2D projection images, size distribution, and morphology of aggregates. |

| Cryo-TEM | Flash-freezing of a thin film of the dispersion. | High-resolution images of structures in a vitrified, hydrated state, revealing lamellarity and morphology. |

Rheological and Colloidal Characterization of Solutions and Dispersions

The behavior of this compound in bulk solution is critical for understanding its potential applications. As an amphiphilic compound, its solutions and dispersions are expected to exhibit complex rheological and colloidal properties that are dependent on concentration, temperature, pH, and ionic strength. nih.gov

Rheological Characterization Rheology is the study of the flow and deformation of matter. mdpi.com Aqueous dispersions of this compound may transition from simple Newtonian fluids at low concentrations to non-Newtonian, viscoelastic systems at higher concentrations where self-assembled structures like wormlike micelles or liquid crystalline phases form. researchgate.net

Viscosity Measurements: A rotational rheometer can be used to measure the shear viscosity as a function of shear rate. Shear-thinning behavior, where viscosity decreases with increasing shear rate, is common for solutions containing anisotropic aggregates. mdpi.commdpi.com The influence of temperature and concentration on viscosity provides insight into the thermodynamics of the self-assembly process.

Viscoelastic Properties: Oscillatory rheological tests are used to determine the viscoelastic nature of the sample. mdpi.com By applying a small, oscillating strain, the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component, can be measured. For gel-like structures, G' is typically greater than G''. mdpi.com

Colloidal Characterization The stability of aqueous dispersions is governed by colloidal forces. The phosphate headgroup of this compound is ionizable, meaning that pH will have a significant impact on its surface charge and, consequently, on the electrostatic repulsion between aggregates. nih.gov

Zeta Potential: This measurement quantifies the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability. A high absolute zeta potential generally corresponds to greater stability against aggregation.

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius and size distribution of the colloidal particles (e.g., vesicles or micelles) in the dispersion.

Effect of pH and Ionic Strength: The colloidal properties should be characterized across a range of pH values and salt concentrations, as these parameters directly influence the electrostatic interactions and can trigger changes in the size, morphology, and stability of the supramolecular assemblies. nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Novel Paradigms in Phosphate (B84403) Ester Chemistry and Application

The chemical architecture of Bis(2-hydroxyhexadecyl) hydrogen phosphate, featuring two long C16 alkyl chains and a central phosphate group, imparts unique physicochemical properties that make it a valuable surfactant and emulsifying agent. Its ammonium (B1175870) salt, Bis(2-hydroxyethyl)ammonium bis(2-hydroxyhexadecyl) phosphate, is recognized for its utility in personal care products and pharmaceuticals due to its ability to reduce surface tension and form micelles. ontosight.aiontosight.ai This amphiphilic nature, with both hydrophilic and hydrophobic moieties, is central to its function. ontosight.ai

Future research is poised to explore novel applications beyond conventional emulsification. One promising avenue lies in the development of advanced delivery systems. The structural similarity of long-chain phosphate esters to phospholipids (B1166683) suggests their potential use in creating vesicles or liposome-like structures for the targeted delivery of active pharmaceutical ingredients. nih.gov The ability of phosphate esters to interact with cell membranes is a key area of investigation, with studies showing that they can influence membrane permeability. nih.govacs.org

Furthermore, the unique properties of phosphate esters are being explored in material science. For instance, research into phosphate esters as coating materials for release papers highlights their potential to form non-adhesive surfaces, offering a sustainable alternative to silicones. ncsu.eduresearchgate.netresearchgate.net The interaction between the phosphate group and cellulosic fibers is crucial in these applications, suggesting that this compound could be investigated for similar functionalities in coatings, adhesives, or as a surface-modifying agent for various substrates.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of phosphate esters like this compound. These computational tools can accelerate the research and development process by predicting molecular properties, optimizing reaction conditions, and identifying novel applications.

For example, machine learning models are being developed to predict the performance of materials for specific applications. In a related context, ML has been used to identify promising phosphate cathode materials for batteries by correlating atomic and crystalline configurations with energy density. nih.govresearchgate.net A similar approach could be applied to predict the emulsifying efficiency, micelle-forming capabilities, or drug-loading capacity of this compound based on its molecular descriptors.

Furthermore, machine learning algorithms can be employed to optimize the synthesis of phosphate esters. By analyzing large datasets of reaction parameters, ML models can identify the optimal conditions for maximizing yield and purity while minimizing byproducts. nih.govmonash.edu This predictive capability can significantly reduce the experimental workload and resource consumption associated with traditional process optimization. The development of online frameworks for predicting the adsorption capacity of phosphate ions onto biochar materials using probabilistic machine learning models demonstrates the potential for creating user-friendly interfaces for complex chemical predictions. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's increasing focus on sustainability is driving the development of green chemistry approaches for the synthesis of phosphate esters. Traditional methods for producing dialkyl phosphates often involve reagents like phosphorus oxychloride, which raise environmental and safety concerns. organic-chemistry.org

Future research will prioritize the development of more environmentally benign synthetic routes. One such approach involves the use of deep eutectic solvents, which have been shown to be effective media for the synthesis of a wide range of organophosphates with high yields. nih.gov Another green chemistry strategy is the use of biocatalysis, employing enzymes to carry out phosphorylation reactions under mild conditions.

Moreover, research is ongoing to develop solvent-free and catalyst-free synthesis methods. For instance, microwave-assisted synthesis has been explored for the production of certain organophosphorus compounds, offering a more energy-efficient alternative to conventional heating. rsc.org The synthesis of dialkyl phosphates from monoalkyl phosphonates via direct oxidative esterification represents another pathway that avoids harsh reagents. rsc.org The reaction of phosphorus pentoxide with fatty alcohols, a method used to synthesize other phosphate esters, is also a viable route that can be optimized for sustainability. ncsu.eduresearchgate.net

A convenient, two-step process for synthesizing dialkyl phosphates that avoids contamination with trialkyl phosphates has been reported, involving the reaction of phosphorus oxychloride with a primary alcohol and triethylamine (B128534), followed by steam hydrolysis. organic-chemistry.org This method is scalable and produces high-purity products.

Translational Research Opportunities from Fundamental Discoveries

The fundamental understanding of the chemistry and properties of this compound opens up numerous translational research opportunities, bridging the gap between basic science and real-world applications.

In the pharmaceutical sector, the insights gained from its emulsifying properties can be translated into the development of novel drug delivery systems with enhanced bioavailability and stability. ontosight.ainih.gov The ability of phosphate prodrugs to cross cell membranes more easily than their charged counterparts is a well-established concept that can be applied to drugs containing hydroxyl groups, which could be esterified with the phosphate moiety of a carrier like this compound. nih.govnih.govacs.orgmdpi.com

In the field of materials science, its potential as a surface-active agent can be leveraged to create functional coatings with tailored properties such as hydrophobicity, adhesion, and biocompatibility. ncsu.eduresearchgate.net Research on choline (B1196258) phosphate-functionalized materials for biomedical applications, such as hemostatic dressings and corneal injury repair, highlights the potential for phosphate-containing molecules to interact favorably with biological tissues. acs.org

Q & A

Q. What safety protocols are critical when handling Bis(2-hydroxyhexadecyl) hydrogen phosphate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Waste Management: Segregate waste in labeled containers and collaborate with certified waste disposal services to mitigate environmental contamination .

- Emergency Measures: For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use eyewash stations and seek medical attention .

Q. What synthetic routes are typically employed to prepare this compound?

Methodological Answer:

- Esterification Reaction: React phosphoric acid with 2-hydroxyhexadecanol under controlled conditions (e.g., 60–80°C) using a catalyst like p-toluenesulfonic acid. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification: Post-synthesis, purify via recrystallization or column chromatography to isolate the product from unreacted precursors .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What are the solubility and stability profiles of this compound in common solvents?

Methodological Answer:

- Solubility Testing: Dissolve the compound in polar aprotic solvents (e.g., DMSO, THF) and non-polar solvents (e.g., hexane) under sonication. Centrifuge to assess phase separation .

- Stability Assessment: Conduct accelerated degradation studies at elevated temperatures (40–60°C) and monitor via HPLC to identify decomposition products .

Q. What role does this compound play in lipid membrane studies?

Methodological Answer:

- Model Membrane Systems: Incorporate the compound into liposome formulations to study its effects on membrane fluidity using fluorescence anisotropy or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Reaction Path Search: Apply density functional theory (DFT) to model esterification energetics and identify transition states. Software like Gaussian or ORCA can predict optimal catalysts .

- Machine Learning: Train models on historical reaction data to predict yield outcomes under varying conditions (e.g., temperature, solvent polarity) .

Q. What analytical challenges arise in detecting degradation byproducts, and how can they be resolved?

Methodological Answer:

- Advanced Mass Spectrometry: Use high-resolution LC-MS/MS to identify trace degradation products (e.g., hydrolyzed phosphates). Employ isotopic labeling to track fragmentation pathways .

- Degradation Kinetics: Fit time-resolved degradation data to kinetic models (e.g., first-order) to estimate half-lives in storage conditions .

Q. How do the self-assembly properties of this compound influence its application in nanotechnology?

Methodological Answer:

Q. What experimental strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

Q. How can researchers validate the environmental impact of this compound in ecotoxicological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.